L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl)-

Übersicht

Beschreibung

B 4310 is a bradykinin inhibitor.

Biologische Aktivität

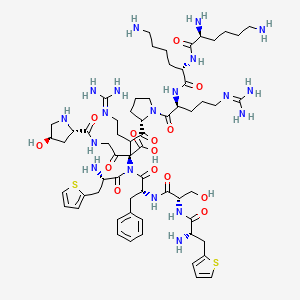

The compound L-Arginine, N2-(N-(N-(N-(N-(N-(trans-4-hydroxy-1-(1-(N2-(N2-L-lysyl-L-lysyl)-L-arginyl)-L-prolyl)-L-prolyl)glycyl)-3-(2-thienyl)-L-alanyl)-L-seryl)-D-phenylalanyl)-3-(2-thienyl)-L-alanyl) is a complex synthetic derivative of L-arginine, an amino acid integral to various biological processes. This compound's intricate structure, featuring multiple amino acid residues, suggests potential enhancements in biological activity compared to standard L-arginine.

Biological Significance of L-Arginine

L-arginine serves as a precursor to nitric oxide (NO), a vital signaling molecule involved in numerous physiological functions, including:

- Vasodilation : NO facilitates the relaxation of blood vessels, improving blood flow.

- Immune Response : It plays a role in the function of macrophages and other immune cells.

- Wound Healing : Arginine is critical for collagen synthesis and tissue repair.

The unique modifications in this derivative may enhance its efficacy in these areas or introduce new functionalities.

The biological activity of L-arginine derivatives primarily involves their conversion into NO through nitric oxide synthase (NOS) enzymes. The mechanisms include:

- Competitive Inhibition : Certain derivatives can act as inhibitors of NOS, modulating NO production. For instance, compounds like L-NMMA inhibit NOS and have been used to study NO's physiological roles .

- Cationic Amino Acid Transport : The transport mechanisms for arginine are crucial for its biological effects. Cationic amino acid transporters (CATs) facilitate the uptake of arginine into cells, influencing NO synthesis and other metabolic pathways .

Research Findings and Case Studies

Several studies have explored the biological activity of L-arginine derivatives, highlighting their potential therapeutic applications:

1. Vascular Function Improvement

A study on N-hydroxy-nor-L-arginine demonstrated that arginase inhibition led to reduced blood pressure and improved vascular reactivity in spontaneously hypertensive rats. This suggests that manipulating arginine metabolism can have significant cardiovascular benefits .

2. Immune Modulation

Research indicates that macrophages process arginine differently depending on the cytokine environment. Th1-type cytokines induce NOS2, leading to increased NO production, while Th2-type cytokines promote arginase activity, affecting polyamine synthesis . This duality emphasizes the importance of arginine in immune responses.

Comparative Analysis of Biological Activities

Wissenschaftliche Forschungsanwendungen

Table 1: Structural Components of the Compound

| Component | Description |

|---|---|

| Base Structure | L-Arginine |

| Amino Acid Modifications | Lysine, Proline, Glycine, Thienyl Alanine, Serine, Phenylalanine |

| Functional Groups | Hydroxyl groups, amine groups |

Nitric Oxide Synthesis

L-Arginine is primarily known for its conversion to nitric oxide via nitric oxide synthase (NOS) enzymes. The derivative's structural modifications may influence its efficacy in NO production. Research indicates that compounds similar to L-arginine can act as competitive inhibitors of NOS, potentially modulating NO levels in various physiological contexts .

Cardiovascular Health

Given its role in NO synthesis, this compound may have implications for cardiovascular health. NO is crucial for vasodilation and blood flow regulation. Studies have shown that derivatives of L-arginine can improve endothelial function and reduce blood pressure in hypertensive models .

Immune Response Modulation

Research highlights the importance of L-arginine in immune responses, particularly in macrophage activation. Different cytokines can influence arginine metabolism through pathways involving NOS or arginase, leading to varied immune responses . The complex structure of the compound may enhance its ability to modulate these pathways effectively.

Antimicrobial Properties

Emerging studies suggest that arginine derivatives exhibit antimicrobial activities. The structural complexity may contribute to enhanced interactions with microbial membranes or metabolic pathways, making it a candidate for further exploration in antimicrobial therapies .

Case Study 1: Cardiovascular Effects

A study investigated the effects of L-hydroxy-L-arginine (an intermediate in NO synthesis) on renal blood flow and systemic blood pressure in rats. Results indicated a significant increase in renal blood flow without affecting mean arterial pressure when administered alongside NOS inhibitors . This suggests potential applications for the compound in managing cardiovascular disorders.

Case Study 2: Immune Function

Another research study focused on the transport mechanisms of L-arginine in macrophages activated by different cytokines. It was found that the uptake of L-arginine was crucial for macrophage function and that structural modifications could enhance transport efficiency and subsequent immune responses .

Eigenschaften

CAS-Nummer |

103412-40-4 |

|---|---|

Molekularformel |

C62H95N19O14S2 |

Molekulargewicht |

1394.7 g/mol |

IUPAC-Name |

(2R)-3-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid |

InChI |

InChI=1S/C62H95N19O14S2/c63-21-6-4-16-40(65)51(86)76-43(17-5-7-22-64)54(89)77-44(18-8-23-72-60(68)69)57(92)80-25-9-19-48(80)50(85)39(20-24-73-61(70)71)62(59(94)95,49(84)33-75-53(88)45-29-36(83)32-74-45)81(56(91)42(67)31-38-15-11-27-97-38)58(93)46(28-35-12-2-1-3-13-35)78-55(90)47(34-82)79-52(87)41(66)30-37-14-10-26-96-37/h1-3,10-15,26-27,36,39-48,74,82-83H,4-9,16-25,28-34,63-67H2,(H,75,88)(H,76,86)(H,77,89)(H,78,90)(H,79,87)(H,94,95)(H4,68,69,72)(H4,70,71,73)/t36-,39?,40+,41+,42+,43+,44+,45+,46-,47+,48+,62-/m1/s1 |

InChI-Schlüssel |

IWARKKORVVZCCH-XCXQOIGMSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

B 4310 B-4310 bradykinin, Lys-Lys-3-Hyp-5,8-Thi-7-Phe- bradykinin, Lys-Lys-Hyp(3)-(Thi-Ala)(5,8)-Phe(7)- bradykinin, lysyl-lysyl-hydroxyproly(3)-(thienylalanyl)(5,8)-phenylalanyl(7)- Lys-Lys-3-Hyp-5,8-(Thi-Ala)-7-Phe- lysyl-lysyl-3-(hydroxyprolyl)-5,8-thienyl-7-phenylalanine-bradykinin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.